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Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-
chloro-N-(2,4,6-trimethylphenyl)acetamide, a key intermediate in pharmaceutical synthesis.

This document elucidates the compound's three-dimensional geometry, electronic properties,

and spectroscopic signature. We will delve into the structural insights gained from

crystallographic studies of analogous compounds, detailed spectroscopic analysis (NMR, IR,

MS), and the established synthetic pathway. The guide is intended for researchers, scientists,

and drug development professionals who require a deep, technical understanding of this

molecule's characteristics for applications in medicinal chemistry and materials science.

Introduction and Significance
2-chloro-N-(2,4,6-trimethylphenyl)acetamide, with the chemical formula C₁₁H₁₄ClNO, is a

substituted acetamide of significant interest in organic synthesis.[1] Its primary importance lies

in its role as a precursor in the synthesis of local anesthetics and antiarrhythmic drugs, most

notably Trimecaine Hydrochloride.[2] The molecular architecture, characterized by a
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chloroacetyl group linked via an amide bond to a sterically hindered 2,4,6-trimethylphenyl

(mesityl) moiety, dictates its reactivity and utility.

Understanding the precise molecular structure is paramount for predicting its chemical

behavior, optimizing reaction conditions, and designing novel derivatives with enhanced

therapeutic properties. The steric hindrance imposed by the two ortho-methyl groups on the

aromatic ring significantly influences the conformation of the amide linkage, which in turn

affects its intermolecular interactions and solid-state packing. This guide synthesizes data from

various analytical techniques to construct a detailed molecular portrait.

Molecular Geometry and Crystal Structure
While a specific single-crystal X-ray diffraction study for 2-chloro-N-(2,4,6-
trimethylphenyl)acetamide is not readily available in the provided search results, its structure

can be reliably inferred from extensive studies on closely related N-aryl acetamides.[3][4]

These studies form the authoritative grounding for our analysis.

The core structure consists of a planar amide group (-NH-C=O) connecting a chloro-substituted

aliphatic chain to a trimethylated aromatic ring. The key structural determinants are the bond

lengths, bond angles, and the dihedral angle between the phenyl ring and the amide plane.

Key Structural Features:

Amide Group: The amide linkage is expected to be essentially planar due to the

delocalization of the nitrogen lone pair into the carbonyl group. This partial double-bond

character restricts rotation around the C-N bond.

Aromatic Ring: The 2,4,6-trimethylphenyl group provides a bulky, hydrophobic domain.

Steric Hindrance: The two methyl groups at the ortho positions (C2 and C6) of the phenyl

ring create significant steric repulsion with the amide group. This forces the amide plane to

be twisted out of the plane of the phenyl ring. This torsional angle is a critical feature,

influencing the molecule's overall conformation and ability to participate in crystal packing. In

related structures like N-(2,4,6-trimethylphenyl)-acetamide, this twisting is a defining

characteristic.[5]
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Intermolecular Interactions: In the solid state, molecules of this type are primarily linked by

intermolecular N-H···O hydrogen bonds, forming chains or more complex networks.[6] This

hydrogen bonding is a crucial factor in the stability of the crystal lattice.

Below is a diagram illustrating the fundamental molecular structure and its key components.

Caption: Molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.

Quantitative Structural Data (Predicted)
The following table summarizes predicted bond lengths and angles based on data from

analogous structures.

Parameter Typical Value Rationale

C=O Bond Length ~1.23 Å
Standard for amide carbonyl

groups.

C-N (Amide) Bond Length ~1.33 Å

Shorter than a typical C-N

single bond due to resonance,

indicating partial double-bond

character.

N-C (Aryl) Bond Length ~1.43 Å

Standard single bond between

sp² nitrogen and sp² aromatic

carbon.

C-Cl Bond Length ~1.78 Å
Typical for a chlorocarbon

attached to an sp³ carbon.

N-H Bond Length ~1.00 Å
Standard N-H bond length in

amides.

O=C-N Angle ~122°
Reflects the sp² hybridization

of the carbonyl carbon.

Phenyl-Amide Dihedral Angle 60-90°

Significant twist is expected

due to severe steric hindrance

from the two ortho-methyl

groups.[5]
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Synthesis Protocol and Mechanism
The synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is typically achieved via a

nucleophilic acyl substitution reaction. The process involves the acylation of 2,4,6-

trimethylaniline with chloroacetyl chloride.[7]

Experimental Protocol: Synthesis
Objective: To synthesize 2-chloro-N-(2,4,6-trimethylphenyl)acetamide from 2,4,6-

trimethylaniline and chloroacetyl chloride.

Materials:

2,4,6-Trimethylaniline

Chloroacetyl chloride

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

A weak base (e.g., Sodium acetate, Triethylamine) to act as an HCl scavenger.

Deionized water

Saturated sodium bicarbonate solution

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in the chosen anhydrous solvent under an

inert atmosphere (e.g., nitrogen).

Base Addition: Add the weak base (1.1 eq) to the solution.

Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 eq)

dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5

°C. The causality for this slow, cooled addition is to control the exothermic reaction and

prevent side-product formation.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: Once the reaction is complete, quench the mixture by slowly adding deionized

water. Transfer the mixture to a separatory funnel.

Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution

(to remove any remaining acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield the pure product.

The following diagram outlines the synthesis workflow.

Starting Materials

Reaction Workup & Purification Final Product

2,4,6-Trimethylaniline

Acylation at 0°C

Chloroacetyl Chloride

Aqueous Wash Extraction Drying Concentration Recrystallization Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.

Spectroscopic Characterization and Analysis
Spectroscopic methods are essential for confirming the identity and purity of the synthesized

compound. The data below are predicted based on the known structure and information from

similar compounds.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted, CDCl₃, 400 MHz):

δ 8.0-8.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide. Its

broadness is due to quadrupole broadening and potential hydrogen exchange.

δ 6.9 ppm (s, 2H): A sharp singlet for the two equivalent aromatic protons on the

trimethylphenyl ring.

δ 4.2 ppm (s, 2H): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl)

group.

δ 2.3 ppm (s, 6H): A singlet integrating to six protons, representing the two equivalent ortho-

methyl groups.

δ 2.2 ppm (s, 3H): A singlet for the three protons of the para-methyl group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

δ 164-166 ppm: Carbonyl carbon (C=O) of the amide.

δ 135-138 ppm: Quaternary aromatic carbons attached to the methyl groups.

δ 132-134 ppm: Quaternary aromatic carbon attached to the nitrogen.

δ 128-130 ppm: Aromatic CH carbons.

δ 42-44 ppm: Chloromethyl carbon (-CH₂Cl).

δ 20-22 ppm: Para-methyl carbon.

δ 18-20 ppm: Ortho-methyl carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3250-3300 N-H Stretch Secondary Amide

2950-3000 C-H Stretch (Aromatic) Phenyl Ring

2850-2960 C-H Stretch (Aliphatic) Methyl & Methylene

1660-1680 C=O Stretch (Amide I) Secondary Amide

1530-1550 N-H Bend (Amide II) Secondary Amide

750-800 C-Cl Stretch Alkyl Halide

The strong absorption band for the C=O stretch (Amide I) is a particularly reliable diagnostic

peak for confirming the presence of the amide functionality.[7]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The calculated molecular weight is 211.69 g/mol .[1] The mass spectrum

will show a molecular ion peak [M]⁺ at m/z 211 and a prominent [M+2]⁺ peak at m/z 213.

Isotopic Pattern: The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in

the [M]⁺ and [M+2]⁺ peaks having a relative intensity ratio of approximately 3:1, which is a

definitive confirmation of the presence of one chlorine atom.

Key Fragmentation: Common fragmentation pathways would include the loss of the

chloromethyl radical (•CH₂Cl) or cleavage of the amide bond, leading to fragment ions

corresponding to the trimethylphenyl isocyanate cation or the trimethylaniline cation.

Conclusion
The molecular structure of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is defined by the

interplay between its planar amide linkage and the sterically demanding 2,4,6-trimethylphenyl

group. This steric hindrance induces a significant twist between the aromatic ring and the

amide plane, a feature that governs its solid-state packing and reactivity. Its synthesis is

straightforward via acylation, and its structure is readily confirmed through a combination of
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NMR, IR, and MS techniques. As a crucial building block in medicinal chemistry, a thorough

understanding of its structural and spectroscopic properties is essential for its effective

application in the development of novel pharmaceutical agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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